

Physical and chemical properties of Fmoc-L-leucine pentafluorophenyl ester

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Compound of Interest

Compound Name: Fmoc-Leu-OPfp

Cat. No.: B557483

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Fmoc-L-leucine Pentafluorophenyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-L-leucine pentafluorophenyl ester, a critical reagent in modern peptide synthesis. This document details its core characteristics, provides standardized experimental protocols for its application, and outlines the fundamental workflows for its use in solid-phase peptide synthesis (SPPS).

Core Physical and Chemical Properties

Fmoc-L-leucine pentafluorophenyl ester is a white, crystalline powder.^[1] Its chemical structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-leucine, with the carboxyl group activated as a pentafluorophenyl (Pfp) ester. This pre-activation makes it highly reactive towards nucleophiles, facilitating efficient peptide bond formation.^[1]

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₂₂ F ₅ NO ₄	[1][2]
Molecular Weight	519.46 g/mol	[1][2]
Melting Point	101-115 °C	[1]
Boiling Point	596.3 ± 50.0 °C (Predicted)	[1]
Density	1.350 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Storage Temperature	2-8 °C	[1]

Chemical Reactivity and Stability

The key to the utility of Fmoc-L-leucine pentafluorophenyl ester lies in the electron-withdrawing nature of the pentafluorophenyl group. This makes the ester an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain. This high reactivity allows for rapid and efficient coupling reactions under mild conditions, minimizing side reactions and racemization.[3]

The Fmoc protecting group is stable under the acidic conditions used for cleavage of some side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5] The compound should be stored in a cool, dry place to prevent hydrolysis of the active ester.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-leucine pentafluorophenyl ester is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids on a solid support.[6][7]

Experimental Protocol: Coupling of Fmoc-L-leucine Pentafluorophenyl Ester in SPPS

This protocol outlines a general procedure for the coupling of Fmoc-L-leucine pentafluorophenyl ester to a resin-bound peptide chain with a free N-terminal amine.

Materials:

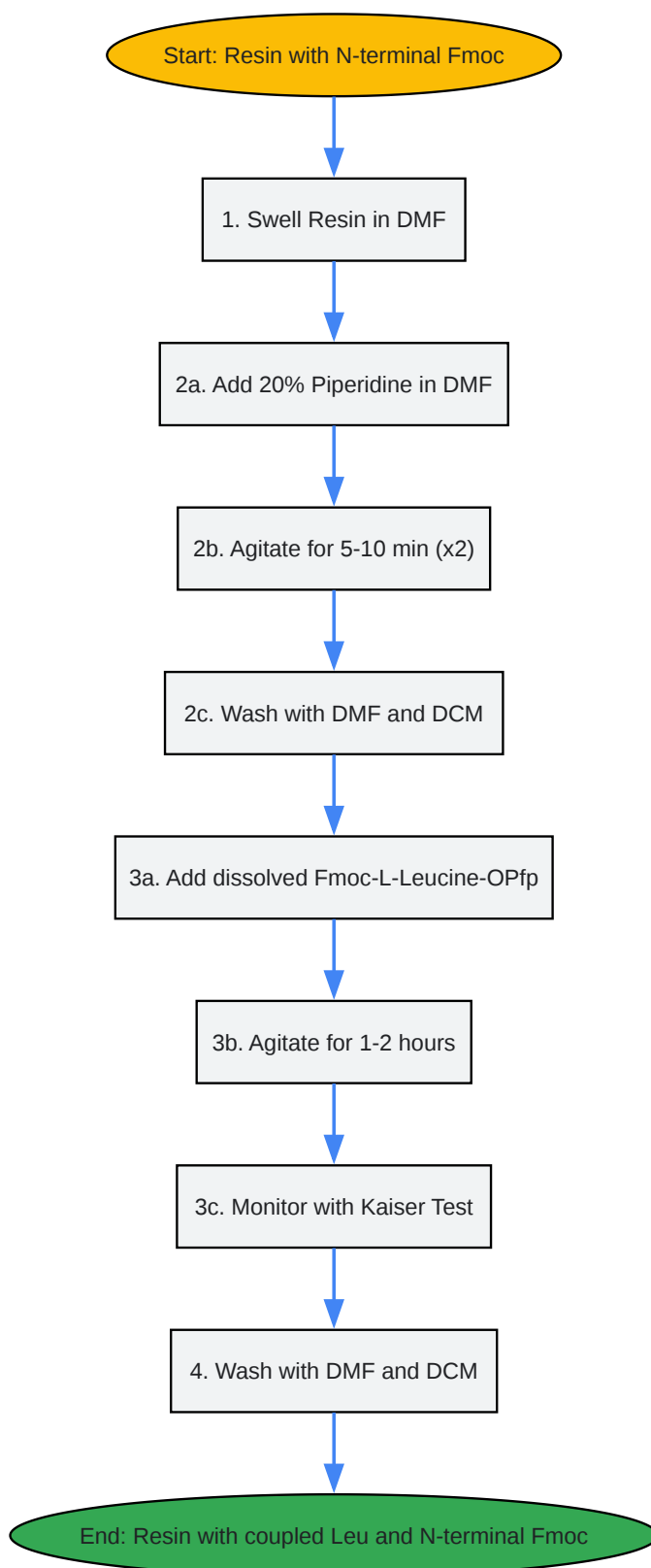
- Fmoc-L-leucine pentafluorophenyl ester
- Peptide synthesis resin with a free amino group (e.g., Rink Amide resin)
- Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM), peptide synthesis grade
- Solid-phase peptide synthesis vessel
- Shaker or bubbler for agitation

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
 - Drain the piperidine solution.
 - Repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).
- Coupling Reaction:
 - Dissolve Fmoc-L-leucine pentafluorophenyl ester (1.5 to 3 equivalents relative to the resin substitution) in a minimal amount of DMF.
 - Add the dissolved Fmoc-L-leucine pentafluorophenyl ester solution to the deprotected resin.
 - Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.
- Washing:
 - Drain the reaction mixture.
 - Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted starting material and byproducts.
 - Wash the resin with DCM (2-3 times).

The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

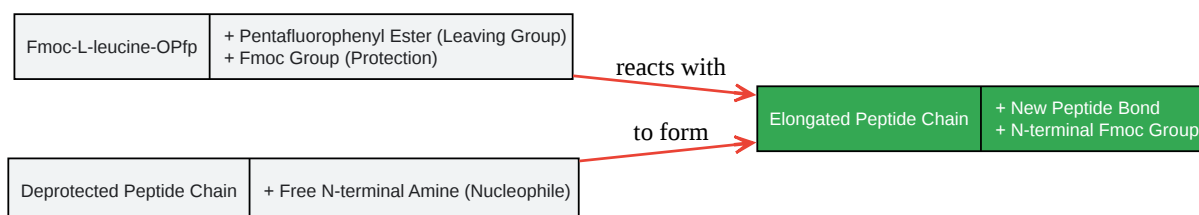


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Fmoc-SPPS Coupling Workflow

Logical Relationship in Reactivity

The efficiency of the coupling reaction is a direct consequence of the chemical functionalities present in Fmoc-L-leucine pentafluorophenyl ester and the deprotected peptide chain.



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